CDK1 Inhibitory Potency: Pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivative 7a vs. In-Class Analogs
Compound 7a (2-((2,4-dimethoxyphenyl)amino)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide) demonstrated nanomolar CDK1 inhibition. This potency is compared to other in-class analogs. [1]
| Evidence Dimension | CDK1/CycB inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 161.2 ± 2.7 nM (Compound 7a) |
| Comparator Or Baseline | Other 15 pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives in the study |
| Quantified Difference | Compound 7a was the only compound to achieve nanomolar CDK1 inhibition; the mean growth inhibition across the 60-NCI cell line panel was 48.5% for 7a vs. 0.5-10.72% for the other 15 compounds. |
| Conditions | In vitro enzymatic assay against CDK1/CycB complex; cellular screening against NCI-60 cancer cell line panel. |
Why This Matters
This quantitative differentiation identifies 7a as the only nanomolar CDK1 inhibitor within the tested analog series, making it the preferred starting point for anticancer programs targeting CDK1.
- [1] Elgiushy, H. R., Mohamed, S. H., Sawaf, H., et al. (2022). Identification of a promising hit from a new series of pyrazolo[1,5-a]pyrimidine based compounds as a potential anticancer agent with potent CDK1 inhibitory and pro-apoptotic properties through a multistep in vitro assessment. Bioorganic Chemistry, 120, 105617. View Source
